

Spectroscopic Analysis of Ferrocin B: A Technical Guide

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Compound of Interest

Compound Name: *Ferrocin B*

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Introduction

Ferrocin B is an iron-containing cyclic depsipeptide antibiotic produced by the bacterium *Pseudomonas fluorescens*. As a member of the siderophore family, its primary role is to chelate ferric iron from the environment and transport it into the bacterial cell, a crucial process for microbial survival and virulence. Understanding the structure and function of **Ferrocin B** is paramount for the development of novel antimicrobial agents that can interfere with this essential iron acquisition pathway. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize **Ferrocin B**, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific raw data for **Ferrocin B** is not publicly available, this document presents representative data and detailed experimental protocols based on the analysis of analogous microbial siderophores.

Physicochemical Properties of Ferrocin B

A summary of the known physicochemical properties of **Ferrocin B** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₅₁ H ₈₄ FeN ₁₃ O ₁₉	--INVALID-LINK--
Molecular Weight	~1239.1 g/mol	--INVALID-LINK--
Class	Cyclic Depsipeptide, Siderophore	--INVALID-LINK--
Producing Organism	Pseudomonas fluorescens	--INVALID-LINK--
Biological Activity	Antibacterial (Gram-negative bacteria)	--INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For a cyclic peptide like **Ferrocin B**, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments is essential for complete structural assignment.

Representative NMR Data

The following tables present representative ¹H and ¹³C NMR chemical shifts for a hypothetical cyclic depsipeptide with structural similarities to **Ferrocin B**. These values are illustrative and serve as a guide for expected spectral features.

Table 1: Representative ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment (Exemplary)
8.5 - 7.0	m	-	Amide protons (NH)
5.0 - 4.0	m	-	α -protons (α -CH)
4.0 - 3.0	m	-	β , γ , δ -protons of side chains
2.5 - 1.5	m	-	Aliphatic side chain protons
1.5 - 0.8	m	-	Methyl protons of side chains

Table 2: Representative ^{13}C NMR Data (125 MHz, DMSO- d_6)

Chemical Shift (ppm)	Assignment (Exemplary)
175 - 168	Carbonyl carbons (C=O)
65 - 50	α -carbons (α -C)
40 - 20	Aliphatic side chain carbons
20 - 10	Methyl carbons

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a general procedure for the NMR analysis of a microbial peptide like **Ferrocin B**.

- Sample Preparation:
 - Dissolve 5-10 mg of purified **Ferrocin B** in 0.5 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CD_3OH).[\[1\]](#)[\[2\]](#)
 - For aqueous solutions, use 90% H_2O /10% D_2O .[\[3\]](#)

- Ensure the sample is free of paramagnetic impurities which can cause significant line broadening.
- The final concentration should be in the range of 1-5 mM.[\[1\]](#)[\[2\]](#)
- Data Acquisition:
 - Acquire spectra on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.
 - Record a one-dimensional ^1H spectrum to assess sample purity and spectral dispersion.
 - Acquire a one-dimensional ^{13}C spectrum, often using proton decoupling.
 - Perform a suite of two-dimensional NMR experiments for complete structural assignment:
 - COSY (Correlation Spectroscopy): To identify scalar-coupled protons (typically within the same amino acid residue).
 - TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, identifying complete amino acid residues.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space ($< 5 \text{ \AA}$), providing crucial information for determining the 3D structure.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which helps in sequencing the peptide and identifying inter-residue connections.
- Data Processing and Analysis:
 - Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).
 - Assign the chemical shifts of all protons and carbons using the combination of 1D and 2D spectra.

- Use the distance restraints from the NOESY spectrum to calculate a family of 3D structures using molecular modeling software (e.g., CYANA, XPLOR-NIH).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and amino acid sequence of peptides. For cyclic peptides like **Ferrocin B**, tandem mass spectrometry (MS/MS) is particularly important for structural elucidation.

Representative Mass Spectrometry Data

The following table provides an example of the expected mass spectrometric data for **Ferrocin B**.

Table 3: Representative High-Resolution Mass Spectrometry Data

Ion	m/z (calculated)	m/z (observed)
[M+H] ⁺	1239.54	1239.55
[M+Na] ⁺	1261.52	1261.53
[M+Fe-2H] ⁺	1292.50	1292.51

Note: The observed m/z values are hypothetical and for illustrative purposes.

Fragmentation Analysis: Tandem MS (MS/MS) of a cyclic peptide is more complex than for a linear peptide because the ring must first be opened. Collision-induced dissociation (CID) can lead to random ring opening, producing a mixture of linear isomers and resulting in a complex fragmentation pattern. Multistage mass spectrometry (MSⁿ) can be employed to sequentially fragment the peptide, aiding in unambiguous sequencing.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for the mass spectrometric analysis of a cyclic peptide such as **Ferrocin B**.

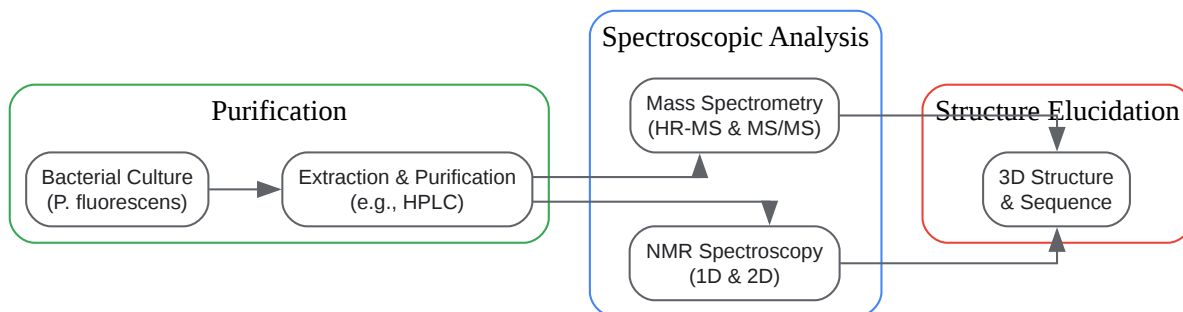
- Sample Preparation:

- Dissolve the purified peptide in a solvent compatible with the ionization source, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., 0.1% formic acid).
- The concentration is generally in the low micromolar to nanomolar range.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
 - Acquire a full scan mass spectrum to determine the molecular weight of the intact peptide and identify different charge states.
 - Select the parent ion of interest (e.g., $[M+H]^+$) for tandem mass spectrometry (MS/MS).
 - Perform collision-induced dissociation (CID) or other fragmentation techniques (e.g., electron-transfer dissociation - ETD) to generate fragment ions.
 - For complex structures, multistage MS (MS^n) can be utilized in an ion trap mass spectrometer to isolate and further fragment specific product ions.
- Data Analysis:
 - Analyze the fragmentation pattern to deduce the amino acid sequence. Specialized software can be used to aid in the interpretation of cyclic peptide MS/MS data.
 - Compare the observed fragmentation pattern with theoretical fragmentation of potential sequences.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a microbial siderophore like **Ferrocin B**.

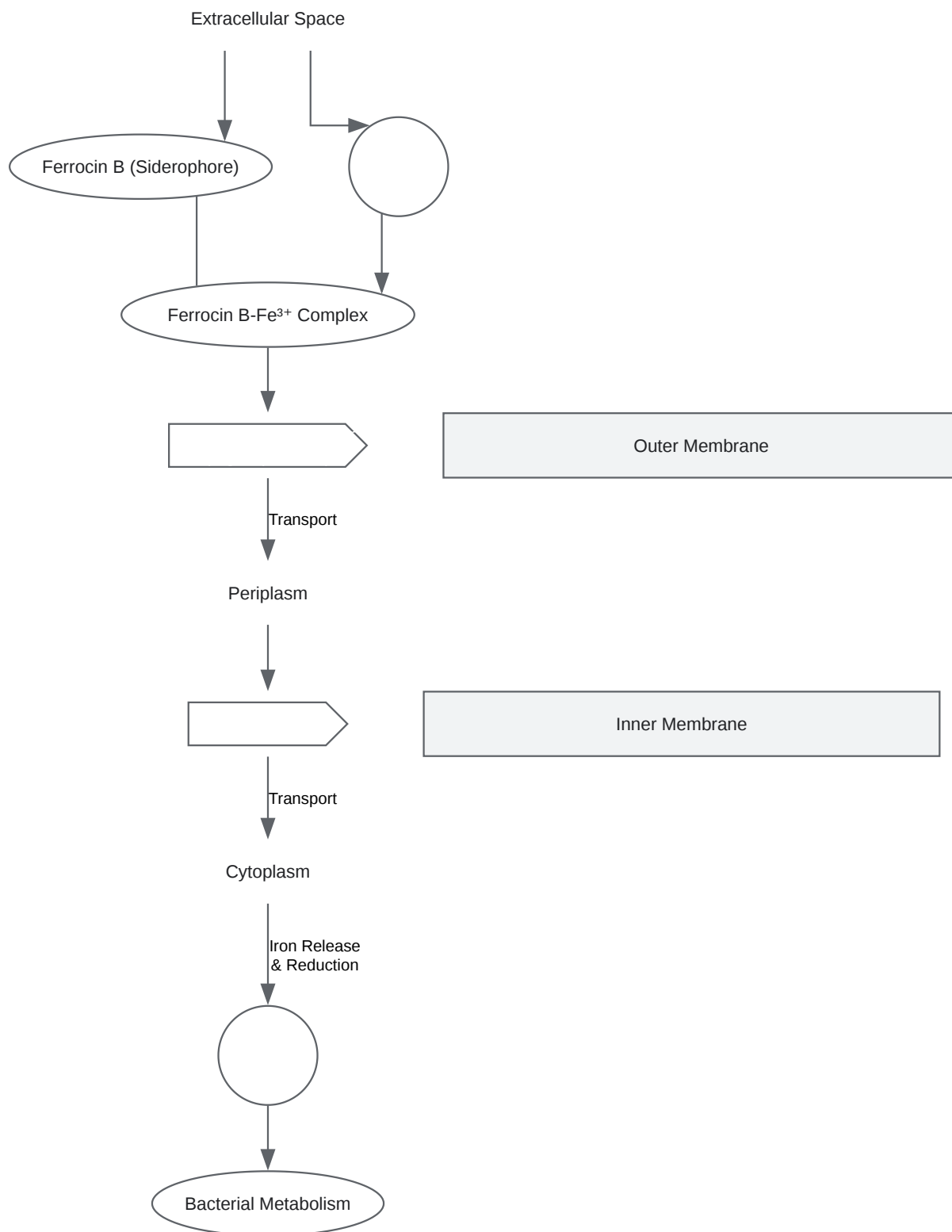


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Caption: Workflow for the purification and spectroscopic analysis of **Ferrocin B**.

Proposed Mechanism of Action: Siderophore-Mediated Iron Uptake

The diagram below illustrates the generally accepted mechanism by which siderophores like **Ferrocin B** facilitate iron uptake in Gram-negative bacteria.



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Caption: Proposed mechanism of **Ferrocin B**-mediated iron uptake in bacteria.

Conclusion

The spectroscopic analysis of **Ferrocin B**, through a combination of advanced NMR and mass spectrometry techniques, is essential for its complete structural and functional characterization. While specific, detailed data for this particular molecule remains limited in the public domain, the protocols and representative data presented in this guide, based on analogous microbial siderophores, provide a robust framework for researchers in the field of natural product chemistry and antibiotic development. Elucidating the precise structure and mechanism of action of **Ferrocin B** will undoubtedly pave the way for the design of novel therapeutics that target bacterial iron acquisition.

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